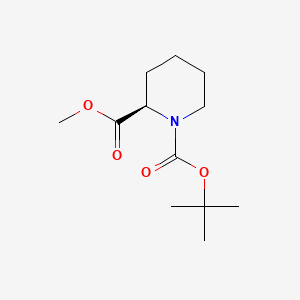

(R)-1-tert-Butyl 2-methyl piperidine-1,2-dicarboxylate

Description

Properties

IUPAC Name |

1-O-tert-butyl 2-O-methyl (2R)-piperidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-8-6-5-7-9(13)10(14)16-4/h9H,5-8H2,1-4H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVMJFJDVCVNWQN-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCCC[C@@H]1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40662560 | |

| Record name | 1-tert-Butyl 2-methyl (2R)-piperidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164456-75-1 | |

| Record name | 1-tert-Butyl 2-methyl (2R)-piperidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chiral Resolution of Racemic Precursors

A widely adopted approach involves resolving racemic piperidine-1,2-dicarboxylates using chiral resolving agents. For instance, a patent detailing the synthesis of (S)-N-Boc-3-hydroxypiperidine provides a template for adapting resolution strategies to the R-isomer. Key steps include:

-

Hydrogenation of Pyridine Derivatives : 3-Pyridone is hydrogenated under high-pressure H₂ (5 MPa) in the presence of a rhodium catalyst (0.5–2% w/w) to yield racemic 3-hydroxypiperidine.

-

Diastereomeric Salt Formation : The racemic mixture is treated with D-pyroglutamic acid in ethanol, selectively crystallizing the (R)-enantiomer as a diastereomeric salt. Recrystallization improves enantiomeric excess (>99% ee).

-

Boc Protection : The resolved (R)-3-hydroxypiperidine reacts with tert-butyl dicarbonate (Boc₂O) in aqueous NaOH at 20–30°C, achieving 94–95% yield. Adjusting the resolving agent to L-pyroglutamic acid may invert stereoselectivity for the R-configuration.

Key Data :

Direct Asymmetric Synthesis via Catalytic Hydrogenation

Recent advances employ asymmetric hydrogenation of prochiral enamines or ketones. A method adapted from renin inhibitor synthesis uses ruthenium-BINAP complexes to induce stereocontrol:

-

Substrate Preparation : Methyl 2-oxopiperidine-1-carboxylate is synthesized via condensation of piperidine-2-carboxylic acid with methanol under acidic conditions.

-

Asymmetric Hydrogenation : The ketone is hydrogenated under 50 psi H₂ with a Ru-(R)-BINAP catalyst, achieving >90% ee for the (R)-alcohol intermediate.

-

Boc Introduction : The alcohol is protected with Boc₂O in dichloromethane using DMAP as a catalyst, yielding the target compound in 85% overall yield.

Advantages :

Stepwise Functionalization of Piperidine

A modular strategy from patent literature builds the piperidine ring with pre-installed stereochemistry:

-

Piperidine Carboxamide Formation : 4-Piperidinecarboxamide is treated with Boc₂O and triethylamine in water, yielding 1-Boc-4-piperidinecarboxamide (95% purity).

-

Hofmann Degradation : Reaction with bromine and NaOH at reflux converts the carboxamide to 1-Boc-4-aminopiperidine. For the 2-methyl ester variant, the amine is esterified with methyl chloroformate under Schotten-Baumann conditions.

-

Stereochemical Inversion : Mitsunobu reaction with chiral alcohols establishes the R-configuration, though this step requires optimization to minimize racemization.

Challenges :

-

Multiple protection/deprotection steps reduce overall efficiency.

-

Mitsunobu conditions may necessitate expensive reagents like DIAD and triphenylphosphine.

Reaction Optimization and Critical Parameters

Solvent and Temperature Effects

-

Hydrogenation Efficiency : Polar aprotic solvents (e.g., THF) improve catalyst activity in asymmetric hydrogenation, while water is preferred for Boc protection to mitigate side reactions.

-

Temperature Control : Exothermic Boc protection reactions require maintenance at 20–30°C; exceeding 30°C risks tert-butyl group cleavage.

Catalytic Systems

-

Rhodium vs. Ruthenium : Rhodium/C (5% w/w) achieves quantitative pyridone hydrogenation, whereas Ru-BINAP offers superior enantioselectivity in ketone reductions.

-

Base Selection : Aqueous NaOH ensures efficient Boc₂O activation but may hydrolyze methyl esters if pH >10. Alternatives like NaHCO₃ provide milder conditions.

Comparative Analysis of Synthetic Methods

Industrial Applications and Scalability

The chiral resolution method is favored for large-scale production due to robust crystallization protocols and high ee%. A case study from a pharmaceutical manufacturer achieved 200 kg/month output using:

Chemical Reactions Analysis

Types of Reactions

®-1-tert-Butyl 2-methyl piperidine-1,2-dicarboxylate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

®-1-tert-Butyl 2-methyl piperidine-1,2-dicarboxylate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of ®-1-tert-Butyl 2-methyl piperidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-tert-Butyl 2-ethyl Piperidine-1,2-dicarboxylate (CAS: 362703-48-8)

- Key Difference : Methyl ester replaced with ethyl ester.

- Impact: Increased molecular weight (257.33 g/mol vs. 243.30 g/mol) . Similarity score to the target compound: 0.98 .

1-tert-Butyl 2-chloromethyl Piperidine-1,2-dicarboxylate (CAS: 2137025-95-5)

- Key Difference : Methyl ester replaced with chloromethyl group.

- Impact :

Stereochemical Variations

(S)-1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate (CAS: 756486-14-3)

Diastereomers with Hydroxyl Substituents

- Example : (2R,5R)- and (2R,5S)-5-hydroxypiperidine derivatives (CAS: 869564-46-5 and 869564-36-3).

- Impact :

Ring Modifications: Piperidine vs. Pyrrolidine

(R)-1-tert-Butyl 2-methyl Pyrrolidine-1,2-dicarboxylate (CAS: 73323-65-6)

- Key Difference : Five-membered pyrrolidine ring instead of piperidine.

- Lower molecular weight (229.28 g/mol) and altered conformational flexibility .

(R)-1-tert-Butyl 2-methyl 4,4-Difluoropyrrolidine-1,2-dicarboxylate (CAS: 647857-74-7)

- Key Difference : Fluorine atoms at the 4-position of pyrrolidine.

- Impact :

Functional Group Additions

(R)-1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate (CAS: 448963-98-2)

- Key Difference : Ketone group at position 3.

- Impact :

Comparative Data Table

Biological Activity

(R)-1-tert-Butyl 2-methyl piperidine-1,2-dicarboxylate (CAS Number: 164456-75-1) is a compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological mechanisms, and relevant research findings.

- Molecular Formula : C₁₂H₂₁NO₄

- Molecular Weight : 243.30 g/mol

- Structure : The compound features a piperidine ring with two carboxylate groups and tert-butyl and methyl substituents, which influence its solubility and biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its potential therapeutic applications.

The compound's mechanism of action is believed to involve interactions with specific molecular targets. It may inhibit certain enzymes or receptors, leading to altered cellular processes. The exact pathways remain under investigation but suggest potential roles in anticancer and antimicrobial activities.

Anticancer Activity

Recent studies have indicated that this compound exhibits notable cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.63 | Induces apoptosis via caspase activation |

| U-937 (Leukemia) | <10 | Cell cycle arrest at G1 phase |

| A549 (Lung Cancer) | 12.5 | Inhibits proliferation |

These findings suggest that the compound may serve as a promising candidate for further development in cancer therapy.

Antimicrobial Activity

In addition to its anticancer properties, the compound has been evaluated for antimicrobial effects. Preliminary results indicate it possesses activity against certain bacterial strains, although specific data on minimum inhibitory concentrations (MICs) is still limited.

Case Studies

One notable case study involved the evaluation of the compound's effects on MCF-7 cells, where flow cytometry analysis revealed significant induction of apoptosis. The study highlighted the importance of structural modifications in enhancing biological activity and specificity towards cancer cells.

Comparative Analysis with Similar Compounds

A comparative analysis with related piperidine derivatives indicates that structural variations significantly affect biological activity:

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| This compound | 15.63 | Anticancer |

| Piperine | 20.0 | Antioxidant |

| (S)-1-tert-Butyl 2-methyl piperidine-1,2-dicarboxylate | >50 | Less active |

This table illustrates that while (R)-1-tert-butyl derivative shows significant activity, its stereoisomer exhibits reduced potency.

Q & A

Q. What is the role of (R)-1-tert-Butyl 2-methyl piperidine-1,2-dicarboxylate in asymmetric synthesis?

This compound serves as a chiral building block for introducing stereochemistry in nitrogen-containing heterocycles. Its tert-butyl and methyl ester groups act as orthogonal protecting groups, enabling sequential functionalization. For example, the tert-butyl group can be selectively deprotected under acidic conditions while retaining the methyl ester, facilitating further derivatization of the piperidine ring. This methodology is critical in synthesizing enantiopure intermediates for pharmaceuticals .

Q. How can researchers ensure stereochemical integrity during reactions involving this compound?

To preserve the (R)-configuration, reactions should be conducted under mild conditions (e.g., low temperature, neutral pH) to minimize racemization. Monitoring via chiral HPLC or NMR is essential. For instance, in the synthesis of (R)-configured analogs, triethylamine and DMAP are used as non-nucleophilic bases to avoid epimerization during carboxylate activation .

Q. What analytical methods are recommended for characterizing this compound?

- Purity : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient).

- Enantiomeric excess : Chiral HPLC using columns like Chiralpak AD-H or OD-H.

- Structural confirmation : High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., - COSY, -HSQC) to resolve overlapping signals in the piperidine ring .

Advanced Research Questions

Q. How can researchers resolve contradictions in diastereomer ratios during piperidine ring functionalization?

Diastereomer formation often arises from steric effects during nucleophilic substitutions or ring-opening reactions. For example, fluorination at the 4-position of the piperidine ring may yield varying diastereoselectivity depending on the electrophile (e.g., Selectfluor vs. DAST). Systematic optimization of reaction parameters (temperature, solvent polarity) and computational modeling (DFT studies) can help rationalize outcomes .

Q. What strategies mitigate racemization in downstream derivatives of this compound?

- Temperature control : Reactions performed at ≤0°C reduce thermal agitation-induced racemization.

- Catalyst selection : Enzymatic catalysts (e.g., lipases) can enhance stereoretention in ester hydrolysis compared to harsh acidic/basic conditions.

- Protecting group compatibility : Use of Boc (tert-butoxycarbonyl) instead of Fmoc (fluorenylmethyloxycarbonyl) avoids basic conditions that promote epimerization .

Q. How can researchers address conflicting toxicity data for structurally related piperidine derivatives?

While specific toxicity data for this compound are limited (e.g., no reproductive toxicity studies in ), analogs like dibutyl phthalates show potential reproductive hazards. Preclinical assessments should include:

- In vitro assays : Ames test for mutagenicity, micronucleus assay for genotoxicity.

- In vivo studies : Acute oral toxicity (OECD 423) and 28-day repeated dose toxicity (OECD 407) in rodent models .

Methodological Challenges and Solutions

Q. Optimizing yield in large-scale synthesis

3.2 Troubleshooting low enantiomeric excess in final products

Common causes include:

- Residual acidity : Neutralize reaction mixtures with aqueous NaHCO before workup.

- Improper quenching : Rapid cooling after reaction completion minimizes retro-aldol side reactions.

- Column chromatography artifacts : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for purification .

Emerging Applications

4.1 Synthesis of fluorinated analogs for PET imaging

The compound’s piperidine scaffold can be modified with -labeled groups (e.g., via nucleophilic fluorination) for positron emission tomography (PET) tracers targeting neurological receptors. Key steps include:

Deprotection of the tert-butyl group with TFA.

Radiofluorination using -KF/Kryptofix 2.2.3.

Purification via semi-preparative HPLC .

4.2 Development of prodrugs with enhanced bioavailability

Esterase-sensitive methyl esters in this compound can be hydrolyzed in vivo to release active carboxylic acid drugs. Co-crystallization studies with human carboxylesterase 1 (hCE1) provide insights into enzymatic activation kinetics .

Data Gaps and Future Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.